molecular formula C8H11Br2NO2 B13250306 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

Cat. No.: B13250306
M. Wt: 312.99 g/mol
InChI Key: XTNQGJKLLPORHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H9Br2NO2 and a molecular weight of 298.96 g/mol . This compound is characterized by the presence of an amino group, a dibromofuran ring, and a hydroxyl group attached to a methylpropanol backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves multiple steps, typically starting with the bromination of furan to introduce bromine atoms at the 4 and 5 positionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving amino and hydroxyl groups.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dibromofuran ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol include:

Properties

Molecular Formula

C8H11Br2NO2

Molecular Weight

312.99 g/mol

IUPAC Name

3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11Br2NO2/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3

InChI Key

XTNQGJKLLPORHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=C(O1)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.